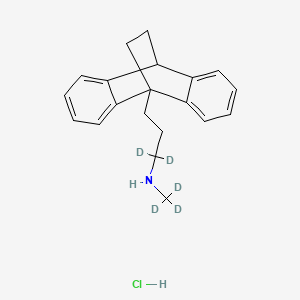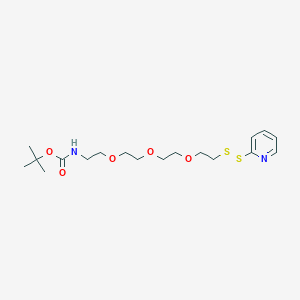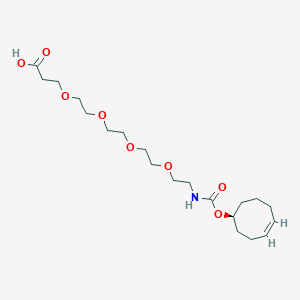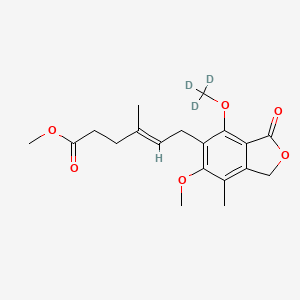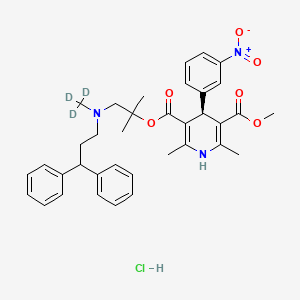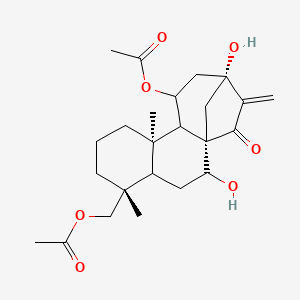![molecular formula C18H20O3 B12427193 1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene](/img/structure/B12427193.png)
1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of three methoxy groups and a (Z)-2-(4-methylphenyl)ethenyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 4-methylbenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 1,2,3-trimethoxybenzene and 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the (Z)-2-(4-methylphenyl)ethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the (Z)-2-(4-methylphenyl)ethenyl group to the corresponding ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Introduction of various functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but lacks the (Z)-2-(4-methylphenyl)ethenyl group.
1,2,3-Trimethoxy-5-(methoxymethyl)benzene: Contains a methoxymethyl group instead of the (Z)-2-(4-methylphenyl)ethenyl group.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a 2-propenyl group instead of the (Z)-2-(4-methylphenyl)ethenyl group.
Uniqueness
1,2,3-Trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene is unique due to the presence of the (Z)-2-(4-methylphenyl)ethenyl group, which imparts distinct chemical and biological properties compared to its similar compounds
Eigenschaften
Molekularformel |
C18H20O3 |
|---|---|
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-5-[(Z)-2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H20O3/c1-13-5-7-14(8-6-13)9-10-15-11-16(19-2)18(21-4)17(12-15)20-3/h5-12H,1-4H3/b10-9- |
InChI-Schlüssel |
YSJFPRSDNPCGBF-KTKRTIGZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


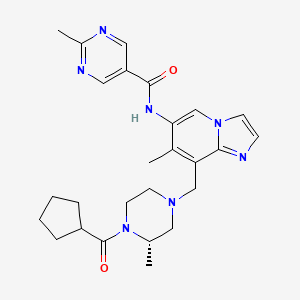
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
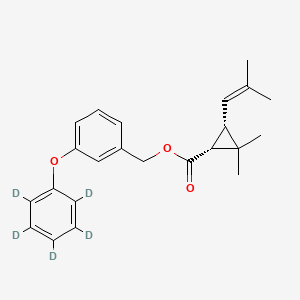

![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
